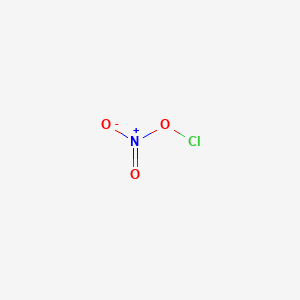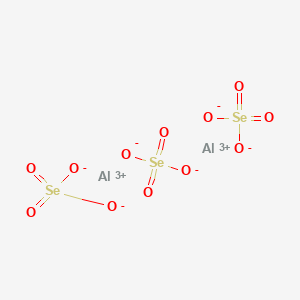
Cesium methoxide
Übersicht
Beschreibung
Cesium methoxide is a chemical compound with the molecular formula CH3CsO and a molecular weight of 163.94 . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of cesium methoxide consists of one cesium (Cs) atom, one carbon © atom, three hydrogen (H) atoms, and one oxygen (O) atom .
Wissenschaftliche Forschungsanwendungen
Detection of Cesium Ions : Cesium is a highly reactive alkali metal used in photoelectric cells and atomic clocks, and as a catalyst in organic reactions. However, its radioactive counterparts pose environmental and health risks. Optical sensors, especially fluorescent molecular chemosensors, have been developed for rapid and sensitive detection of cesium ions (Kumar, Leray, & Depauw, 2016).
Pre-Combustion Carbon Dioxide Capture : Cesium-carbonate-doped magnesium oxide shows promise for pre-combustion CO2 capture at moderate temperatures. A solvothermal approach using magnesium methoxide was used for synthesizing materials with enhanced CO2 sorption capacities (Vogt, Chang, Taghavimoghaddam, & Chaffee, 2014).
Removal of Cesium from Wastewater : An electrochemical adsorption system using copper hexacyanoferrate nanofilms has been proposed for selectively removing cesium from wastewater, a promising technology for nuclear wastewater treatment (Chen et al., 2013).
Ion-Conducting Cesium Sources : Cesium-containing glass with solid metal electrodes has been used as a Cs atom source in high vacuum systems for applications like atomic clocks. This method generates Cs vapor synchronously with an applied DC voltage (Bernstein et al., 2011).
Extraction and Adsorption Technologies for Cesium : Various technologies such as chemical precipitation, ion-exchange, and extraction have been researched for the separation of cesium. Novel extraction reagents and porous ion-exchange materials are areas of focus for future research in cesium separation (Xi-ping, 2010).
Methanol Solvates of Alkali Metal Methoxides : Research on methanol solvates of alkali metal methoxides, including cesium methoxide, has indicated that the coordination numbers of cesium ions in alcoholic and aqueous solutions are close to 8, providing insights into their chemical behavior (Drakin, Kurmalieva, & Karapet'yants, 1967).
Safety And Hazards
Eigenschaften
IUPAC Name |
cesium;methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Cs/c1-2;/h1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTGFFWTQRIGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CsO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.939 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium methoxide | |
CAS RN |
13106-69-9 | |
| Record name | Methanol, cesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)

